molecular formula C18H16Cl2N4O2 B5606325 N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5606325
M. Wt: 391.2 g/mol
InChI Key: HRJZWYADRRXDKB-AUEPDCJTSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several steps, starting from basic building blocks to complex structures through reactions such as esterification, cyclization, and Schiff base formation. For instance, derivatives similar to the target compound have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to various substituted triazole derivatives with potential antimicrobial activities (Bektaş et al., 2010). Additionally, the synthesis can involve acylation and subsequent cyclization steps to form the triazole ring (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the target compound, often features complex conformations and bonding patterns. For instance, the structure of a similar compound, 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, was analyzed, revealing an antiperiplanar conformation of the terminal groups and the formation of two-dimensional networks via hydrogen bonding (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives includes their participation in various chemical reactions, such as Schiff base formation, Mannich reactions, and complexation with metals. These reactions not only extend the chemical diversity of the triazole family but also enhance their potential for applications in materials science and as ligands in coordination chemistry (Kuramshin et al., 2017).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the triazole ring. For example, the introduction of bulky groups or specific functional groups can significantly affect the solubility and thermal stability of these compounds, making them suitable for various applications (Murugavel et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazoles, including the target compound, are characterized by their reactivity towards nucleophiles, electrophiles, and ability to form complexes with metals. These properties are leveraged in synthetic chemistry to create a wide range of derivatives with varied biological and physical properties. For example, the reactivity of triazole derivatives towards amino acids has been explored, highlighting their potential in creating bioactive molecules (Hashimoto & Degawa, 1975).

properties

IUPAC Name

(E)-1-[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-13-2-4-15(5-3-13)25-6-7-26-18-16(19)8-14(9-17(18)20)10-23-24-11-21-22-12-24/h2-5,8-12H,6-7H2,1H3/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJZWYADRRXDKB-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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